molecular formula C14H12BrNO4S B3157538 Methyl 2-(3-bromophenylsulfonamido)benzoate CAS No. 850092-95-4

Methyl 2-(3-bromophenylsulfonamido)benzoate

Cat. No. B3157538
CAS RN: 850092-95-4
M. Wt: 370.22 g/mol
InChI Key: XQHAGINGAXDXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromophenylsulfonamido)benzoate is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Methyl 2-(3-bromophenylsulfonamido)benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl 2-(3-bromophenylsulfonamido)benzoate has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and metabolism. Physiologically, it has been found to reduce tumor growth in animal models and to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

Methyl 2-(3-bromophenylsulfonamido)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer, antibacterial, and antifungal properties. However, it also has some limitations. It is not well studied in humans and its mechanism of action is not fully understood. In addition, it may have toxic effects at high doses.

Future Directions

There are several future directions for the study of Methyl 2-(3-bromophenylsulfonamido)benzoate. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and other conditions. Another direction is to study its mechanism of action in more detail. Finally, it may be useful to explore its potential for use in combination with other drugs or therapies.

Scientific Research Applications

Methyl 2-(3-bromophenylsulfonamido)benzoate has been found to have potential therapeutic applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antibacterial and antifungal properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 2-[(3-bromophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHAGINGAXDXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-bromophenyl)sulfonylamino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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